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molecular formula C6H4Br2ClN B8813353 5-Bromo-3-(bromomethyl)-2-chloropyridine

5-Bromo-3-(bromomethyl)-2-chloropyridine

Cat. No. B8813353
M. Wt: 285.36 g/mol
InChI Key: PTXDFOPVGOFTTK-UHFFFAOYSA-N
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Patent
US07378426B2

Procedure details

Compound 76B (0.46 g, 33%) was prepared from 76A (1.0 g, 4.9 mmol) using a procedure similar to the synthesis of 55B.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:9])[C:5]([Cl:8])=[N:6][CH:7]=1.[Br:10]C1C(CBr)=NC(Cl)=CC=1>>[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][Br:10])[C:5]([Cl:8])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=NC(=CC1)Cl)CBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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